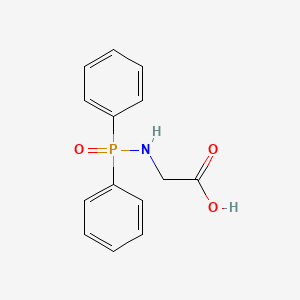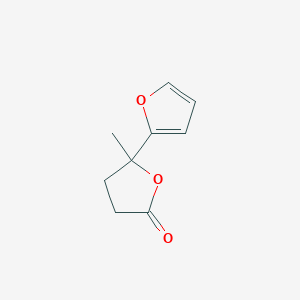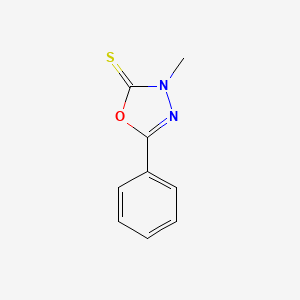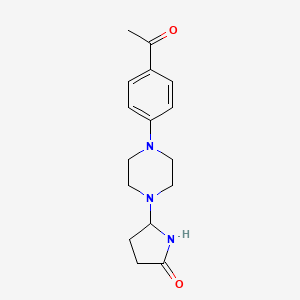
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring substituted with an acetylphenyl group and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-acetylphenylpiperazine with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes steps such as:
- Formation of the piperazine ring.
- Introduction of the acetylphenyl group.
- Coupling with the pyrrolidinone moiety. Each step requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar structure with a pyridine ring instead of pyrrolidinone.
5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamides: Similar piperazine core with different substituents.
Uniqueness
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylphenyl and pyrrolidinone moieties contribute to its potential as a versatile intermediate in synthetic chemistry and its promising pharmacological profile .
Propriétés
Numéro CAS |
91703-13-8 |
|---|---|
Formule moléculaire |
C16H21N3O2 |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
5-[4-(4-acetylphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O2/c1-12(20)13-2-4-14(5-3-13)18-8-10-19(11-9-18)15-6-7-16(21)17-15/h2-5,15H,6-11H2,1H3,(H,17,21) |
Clé InChI |
MCHNGTFBLIMKHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


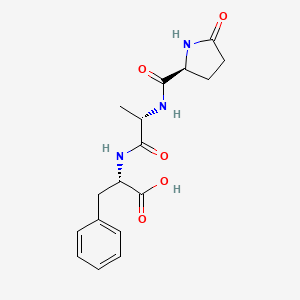
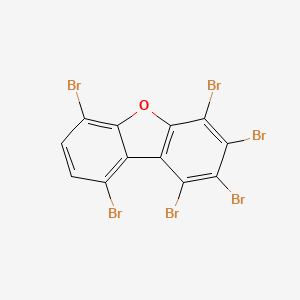
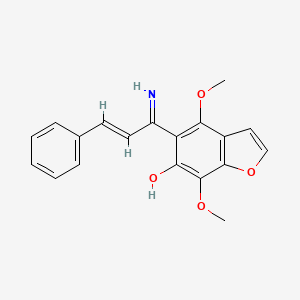

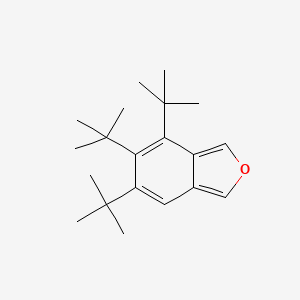
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
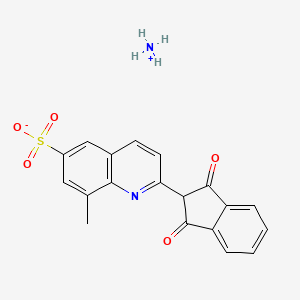
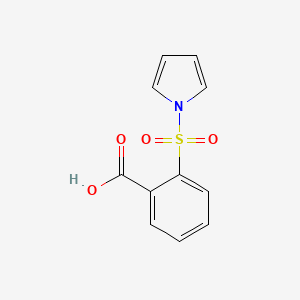
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
